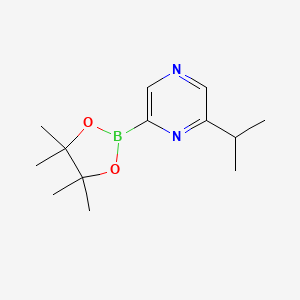
6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 6-(Iso-propyl)pyrazine-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process involves:
Reactants: 6-(Iso-propyl)pyrazine-2-boronic acid and pinacol.
Catalyst: A palladium catalyst is often used.
Solvent: Anhydrous tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at room temperature to 50°C.
Purification: The product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or toluene).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Protic solvents like methanol or water.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols.
Protodeboronation: Formation of hydrocarbons.
Scientific Research Applications
6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in cancer therapy due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
Isopropenylboronic Acid Pinacol Ester: Used in various organic transformations, including cyclopropanation and cross-metathesis.
Isopropoxyboronic Acid Pinacol Ester: Employed in aldol reactions and other synthetic applications.
Uniqueness
6-(Iso-propyl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its iso-propyl group provides steric hindrance, influencing the selectivity and outcome of reactions.
Properties
Molecular Formula |
C13H21BN2O2 |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C13H21BN2O2/c1-9(2)10-7-15-8-11(16-10)14-17-12(3,4)13(5,6)18-14/h7-9H,1-6H3 |
InChI Key |
KNCDVWSTFLOMRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















